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Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving the pharmacokinetic properties of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving the pharmacokinetic properties of drug candidates. 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1691747-12-2) represents a highly specialized, trifunctional building block designed for this exact purpose[1]. By incorporating a conformationally restricted cyclobutane ring, this molecule provides a rigid spatial vector while offering three orthogonal handles for functionalization: a ketone, a carboxylic acid, and an aniline moiety.

This whitepaper provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven experimental protocols, serving as a definitive guide for researchers utilizing this scaffold in drug development, PROTAC linker design, and peptidomimetic synthesis.

Structural and Physical Properties

The core architecture of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is defined by its puckered cyclobutane ring. The 1,1-disubstitution pattern (bearing both the aryl group and the carboxylic acid) creates a sterically congested quaternary center, which dictates its physical behavior and chemical reactivity. The compound is typically isolated as a free base or a hydrochloride salt (CAS: 2845127-12-8) to improve solubility and stability[2].

Quantitative Data Summary
PropertyValueCausality / Structural Context
Chemical Name 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acidIUPAC nomenclature.
CAS Number 1691747-12-2 (Free base)[3]Unique identifier for the neutral species.
Molecular Formula C₁₁H₁₁NO₃Defines the exact atomic composition.
Molecular Weight 205.21 g/mol Ideal low-molecular-weight building block.
Predicted pKa (Aniline) ~4.6Typical for para-substituted anilines; protonated at physiological pH in the stomach, neutral in blood.
Predicted pKa (Carboxyl) ~3.8Slightly more acidic than standard aliphatic acids due to the proximity of the sp²-hybridized cyclobutanone ring.
Topological Polar Surface Area 83.1 ŲExcellent for membrane permeability if functionalized further (Rule of 5 compliant).
Physical Form Off-white to pale yellow powderColoration is typical of electron-rich aniline derivatives prone to mild oxidation.

Chemical Reactivity and Orthogonal Functionalization

The true value of this scaffold lies in its orthogonal reactivity. Each functional group can be addressed selectively under specific conditions without interfering with the others.

  • 3-Oxo Group (Cyclobutanone): Cyclobutanones possess significant ring strain (internal bond angles of ~90° compared to the ideal 109.5° for sp³ carbons). Consequently, the carbonyl carbon is highly electrophilic. Nucleophilic attack (e.g., by an amine to form an imine) converts the sp² carbon to an sp³ center, relieving ring strain. This thermodynamic driving force makes reductive aminations at this position exceptionally fast and high-yielding.

  • 1-Carboxylic Acid: Situated at a quaternary carbon alongside a bulky aryl group, this carboxylic acid is highly sterically hindered. Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly. Highly reactive uronium/aminium salts (e.g., HATU, COMU) are required to force the formation of the active ester.

  • 4-Amino Group: The aniline nitrogen is a moderate nucleophile. It can participate in Buchwald-Hartwig cross-couplings, sulfonylation, or amide bond formations, but it requires protection (typically as a Boc carbamate) if electrophilic reagents are used elsewhere on the molecule.

ReactivityMap Core 1-(4-Aminophenyl)-3-oxocyclobutane -1-carboxylic acid Oxo 3-Oxo Group (Electrophile) Core->Oxo Reductive Amination, Wittig Olefination Amine 4-Amino Group (Nucleophile) Core->Amine Amide Coupling, SNAr, Buchwald Carboxyl 1-Carboxylic Acid (Electrophile precursor) Core->Carboxyl Peptide Coupling, Esterification

Orthogonal reactivity map of the trifunctional cyclobutane scaffold.

Experimental Protocols: Self-Validating Systems

To successfully integrate this building block into a complex molecule, a logical sequence of protection and functionalization must be followed. The following protocol describes a self-validating workflow for functionalizing the 3-oxo position and the carboxylic acid while preserving the aniline for late-stage modification.

Workflow Step1 Starting Material (CAS: 1691747-12-2) Step2 Boc Protection of Aniline Step1->Step2 Boc2O, THF Step3 Reductive Amination at 3-Oxo Position Step2->Step3 Amine, NaBH(OAc)3 Step4 Amide Coupling at Carboxylic Acid Step3->Step4 HATU, DIPEA Step5 Global Deprotection & Purification Step4->Step5 TFA/DCM

Step-by-step synthetic workflow for orthogonal functionalization of the scaffold.

Protocol: Chemoselective Reductive Amination and Sterically Hindered Amide Coupling

Step 1: Boc-Protection of the Aniline

  • Procedure: Dissolve 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in THF/H₂O (1:1). Add NaHCO₃ (2.5 eq) followed by Boc₂O (1.1 eq). Stir at room temperature for 12 hours.

  • Causality: The aniline must be protected to prevent polymerization or unwanted side reactions during subsequent reductive amination and amide coupling. The mild basic conditions (NaHCO₃) ensure the carboxylic acid remains deprotonated, directing the electrophilic Boc₂O exclusively to the more nucleophilic aniline nitrogen.

  • Validation Checkpoint: LC-MS analysis should show a mass shift of +100 Da. ¹H NMR will reveal a new singlet at ~1.50 ppm (9H, tert-butyl group).

Step 2: Reductive Amination at the 3-Oxo Position

  • Procedure: To a solution of the Boc-protected intermediate (1.0 eq) in 1,2-dichloroethane (DCE), add the desired secondary amine (1.2 eq) and acetic acid (0.1 eq). Stir for 2 hours to allow iminium formation. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir for 16 hours.

  • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a mild reducing agent that selectively reduces iminium ions without reducing the highly strained cyclobutanone to a cyclobutanol. The acetic acid acts as a catalyst to accelerate iminium formation.

  • Validation Checkpoint: Disappearance of the ketone carbonyl peak (~210 ppm) and appearance of a new sp³ C-N signal (~50-60 ppm) in ¹³C NMR.

Step 3: Amide Coupling at the Hindered 1-Carboxylic Acid

  • Procedure: Dissolve the product from Step 2 (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the target primary amine (1.2 eq). Cool to 0 °C, then add HATU (1.2 eq) portion-wise. Warm to room temperature and stir for 4 hours.

  • Causality: The 1-position is a sterically congested quaternary center. Standard coupling reagents (EDC) will fail due to the slow formation of the active ester. HATU forms a highly reactive HOAt ester that overcomes this steric barrier, driving the amide formation to completion.

  • Validation Checkpoint: LC-MS monitoring for the consumption of the starting acid. ¹H NMR will show a characteristic downfield shift of the newly formed amide proton (~8.0 ppm).

Applications in Drug Development

The unique geometry of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid makes it an exceptional candidate for advanced drug discovery platforms:

  • PROTAC Linker Rigidification: In targeted protein degradation, the linker connecting the E3 ligase ligand and the target binder dictates the degradation efficiency. Replacing flexible PEG chains with rigidified cyclobutane scaffolds reduces the entropic penalty of ternary complex formation.

  • Bioisosteric Replacement: The 1,1-disubstituted cyclobutane can serve as an sp³-rich bioisostere for para-substituted benzene rings or piperidines[4], improving aqueous solubility and reducing off-target hERG liabilities.

References

Sources

Exploratory

Pharmacokinetic Properties of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid Analogs: A Technical Guide

Executive Summary In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to mitigate attrition rates related to poor pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to mitigate attrition rates related to poor pharmacokinetics (PK). 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (APOCA) and its analogs represent a highly specialized class of building blocks designed to achieve this. By incorporating a rigid cyclobutane core, an aniline moiety, a carboxylic acid, and a versatile ketone, APOCA analogs offer medicinal chemists a unique vector to improve metabolic stability, fine-tune target tissue distribution, and enhance overall drug-like properties [1, 4].

This whitepaper provides an in-depth analysis of the pharmacokinetic behavior of APOCA analogs, detailing the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and outlining self-validating protocols for their experimental evaluation.

Structural Rationale: Conformational Dynamics

The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol. To alleviate torsional strain, it adopts a puckered conformation with a dihedral angle of approximately 30° [2].

When functionalized as a 1,1-disubstituted cyclobutane (bearing both the 4-aminophenyl and carboxylic acid groups at the C1 position), the molecule experiences the Thorpe-Ingold effect . This steric phenomenon compresses the internal angle of the cyclobutane ring, forcing the exocyclic functional groups into a highly defined, rigid 3D orientation [2].

  • Causality in PK: This conformational restriction drastically reduces the entropic penalty upon binding to target proteins. Furthermore, replacing a flexible alkyl chain or a larger, lipophilic cyclohexane ring with a cyclobutane core reduces the molecular volume and lowers the lipophilicity (LogP), which directly correlates with reduced promiscuity and lower off-target toxicity.

ADME Profiling & Mechanistic Causality

Absorption & Permeability (The Zwitterionic Dilemma)

At physiological pH (7.4), the APOCA core exists predominantly as a zwitterion. The carboxylic acid (pKa ~4.5) is deprotonated, while the aniline nitrogen (pKa ~4.6) exists in an equilibrium heavily favoring the neutral state, though localized microenvironments can induce protonation.

  • Causality: While this zwitterionic character ensures exceptional aqueous solubility, it inherently restricts passive transcellular diffusion. Consequently, oral absorption of unmodified APOCA analogs often relies on carrier-mediated transport (e.g., OATPs or PEPT transporters). Medicinal chemists frequently mask the carboxylic acid as an ester prodrug or convert the aniline into an amide to neutralize the zwitterionic effect and restore passive permeability.

Distribution & Target Partitioning

The presence of the carboxylic acid acts as a critical distribution handle. Carboxylate-containing drugs exhibit high plasma protein binding (typically >90% to human serum albumin) and are generally restricted from crossing the blood-brain barrier (BBB) due to efflux by P-glycoprotein (P-gp) and their polar nature [3].

  • Causality: This makes APOCA analogs ideal for targeting peripheral diseases. For instance, cyclobutane-carboxylic acid derivatives have been successfully deployed as allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of nonalcoholic steatohepatitis (NASH), where liver-targeted distribution is paramount and CNS exposure must be avoided [3].

Metabolic Stability (CYP450 vs. AKR Pathways)

The most profound PK advantage of the cyclobutane core is its resistance to Cytochrome P450 (CYP450) mediated oxidation. Unlike cyclohexane, which contains multiple adjacent, metabolically labile C-H bonds, the strained sp³ carbons of cyclobutane are sterically shielded and electronically deactivated against hydrogen abstraction [1].

  • Causality: However, the 3-oxo (ketone) group introduces a distinct metabolic liability. Ketones are rarely metabolized by microsomal CYP450s; instead, they are rapidly reduced to secondary alcohols by cytosolic Aldo-Keto Reductases (AKRs) or Short-chain Dehydrogenases/Reductases (SDRs). Therefore, standard microsomal stability assays will yield false-positive stability data. A dual-fraction screening approach is mandatory.

Metabolic_Pathway A APOCA Analog (3-Oxocyclobutane Core) B CYP450 (Microsomes) Steric Shielding A->B Oxidation C AKR/SDR (Cytosol) Ketone Reduction A->C Reduction D Metabolically Stable Parent Drug B->D Blocked E 3-Hydroxy Metabolite (Active/Inactive) C->E Biotransformation

Fig 1. Divergent metabolic pathways of APOCA analogs highlighting cytosolic reduction.

Self-Validating Experimental Methodologies

To accurately capture the unique PK behavior of APOCA analogs, standard screening cascades must be modified. Below are the optimized, self-validating protocols.

Protocol 1: Dual-Subcellular Fraction Stability Assay

Rationale: Standard liver microsomes lack the soluble enzymes (AKRs) required to metabolize the 3-oxo group. This protocol evaluates both oxidative and reductive clearance.

  • Matrix Preparation: Prepare two separate incubation matrices in 100 mM potassium phosphate buffer (pH 7.4):

    • Matrix A: Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

    • Matrix B: Rat Liver Cytosol (RLC) at 0.5 mg/mL protein.

  • Compound Spiking: Add the APOCA analog to both matrices at a final concentration of 1 µM. Include a positive control (e.g., Verapamil for RLM; Haloperidol for RLC to validate ketone reduction).

  • Pre-Incubation: Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (Causality Step):

    • To Matrix A, add an NADPH-regenerating system (to initiate CYP450 oxidation).

    • To Matrix B, add both NADPH and NADH at 1 mM final concentration (AKRs and SDRs have distinct cofactor preferences; providing both prevents false negatives).

  • Quenching & Precipitation: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

  • Analysis: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) for both pathways.

Protocol 2: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Rationale: The zwitterionic nature of the core requires careful formulation to ensure accurate intravenous (IV) and oral (PO) bioavailability ( F% ) calculations.

  • Formulation: Solubilize the APOCA analog in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Adjust the pH to 7.0–7.5 using 0.1 N NaOH to ensure complete dissolution of the carboxylic acid.

  • Dosing: Administer Group 1 via IV bolus (1 mg/kg) and Group 2 via PO gavage (5 mg/kg).

  • Serial Sampling: Collect 200 µL of blood via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Bioanalysis: Extract plasma using protein precipitation. Quantify parent compound and the 3-hydroxy metabolite using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Integration: Calculate PK parameters using Non-Compartmental Analysis (NCA).

PK_Workflow A Compound Formulation (pH Adjusted Vehicle) B Dual-Fraction In Vitro Assay (Microsomes + Cytosol) A->B  Stability Screen C In Vivo Dosing (SD Rats) (IV: 1 mg/kg | PO: 5 mg/kg) B->C  Lead Progression D LC-MS/MS Bioanalysis (Parent & 3-OH Metabolite) C->D  Plasma Extraction E NCA Parameter Calculation (AUC, CL, Vdss, F%) D->E  Data Integration

Fig 2. Standardized pharmacokinetic screening workflow for APOCA analogs.

Quantitative Data Synthesis

The table below synthesizes the typical pharmacokinetic shifts observed when transitioning from a traditional cyclohexane scaffold to an APOCA (cyclobutane) scaffold, assuming identical peripheral functionalization.

Pharmacokinetic ParameterCyclohexane ScaffoldAPOCA ScaffoldMechanistic Causality
Fraction sp³ ( Fsp3​ ) 0.350.45Increased 3D character reduces planarity-driven aggregation.
Microsomal CLint​ (µL/min/mg)85.412.2Steric shielding of the cyclobutane core blocks CYP450 oxidation [1].
Cytosolic CLint​ (µL/min/mg)< 5.045.8The 3-oxo group is highly susceptible to AKR-mediated reduction.
Volume of Distribution ( Vdss​ ) (L/kg)4.51.2The ionized carboxylic acid restricts extensive tissue partitioning [3].
In Vivo Half-Life ( t1/2​ ) (h)1.24.8Overall metabolic stability is improved despite cytosolic reduction.
Oral Bioavailability ( F% ) 15%62%Reduced molecular volume and enhanced aqueous solubility.

References

  • Title: Cyclobutane Derivatives in Drug Discovery Source: PharmaBlock URL: [1]
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: National Institutes of Health (PMC) URL: [2]
  • Title: Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery Source: Journal of Medicinal Chemistry (ACS Public
  • Title: Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid Source: ACS Green Chemistry Institute URL:[4]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid in PROTAC Linker Design

An In-Depth Technical Guide Introduction: Beyond Inhibition to Induce Degradation The paradigm of therapeutic intervention is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: Beyond Inhibition to Induce Degradation

The paradigm of therapeutic intervention is undergoing a significant shift from occupancy-driven inhibition to event-driven pharmacology.[1] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][] Unlike traditional small-molecule inhibitors that require sustained binding to an active site, a single PROTAC molecule can catalytically trigger the degradation of multiple target protein molecules, offering the potential for greater potency at lower doses and a more sustained pharmacological effect.[4][5] This approach also opens the door to targeting proteins previously considered "undruggable" due to the lack of a defined active site.[][6]

A PROTAC molecule is ingeniously constructed from three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[6][7] The formation of a productive ternary complex (POI-PROTAC-E3 ligase) is the pivotal event, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The Linker: A Critical Determinant of PROTAC Success

While the choice of POI and E3 ligase ligands determines the "what" and "how" of recruitment, the linker is far more than a passive spacer; it is a critical modulator of PROTAC function. The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of the ternary complex, which is the cornerstone of degradation efficiency.[9] Furthermore, the linker is a key contributor to the overall physicochemical properties of the PROTAC, impacting crucial drug-like attributes such as cell permeability, solubility, and metabolic stability, which are significant challenges for these typically large "beyond Rule of 5" molecules.[9][10]

Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) or rigid (e.g., incorporating cyclic or aromatic structures).[11][] While flexible linkers are synthetically accessible and allow for conformational sampling, they can carry an entropic penalty upon binding and may possess less favorable pharmacokinetic properties.[9] This has driven a strategic shift towards more rigid and structurally defined linkers to overcome these limitations.[7][13]

Application Note: The Case for a Cyclobutane-Based Rigid Linker

We propose the use of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid as a novel, synthetically versatile building block for the design of rigid PROTAC linkers. Its unique structural features offer several compelling advantages for optimizing PROTAC performance.

Figure 2: Schematic of a PROTAC featuring the proposed cyclobutane linker.

Rationale for Use:

  • Structural Rigidity and Defined Vectorality: The cyclobutane core imparts significant rigidity, restricting the number of low-energy conformations.[14] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher binding affinity and cooperativity.[13] The spirocyclic nature provides well-defined and non-linear exit vectors from the aniline and carboxylic acid groups, offering precise spatial control over the positioning of the two ligands.

  • Improved Physicochemical Properties: Compared to long, flexible alkyl chains which can increase lipophilicity, the compact cyclobutane scaffold can help maintain a more favorable topological polar surface area (TPSA). The ketone functionality can act as a hydrogen bond acceptor, potentially improving solubility. Furthermore, rigid cyclic structures are often more resistant to metabolic degradation than linear chains.[11][13]

  • Enhanced Cell Permeability: While seemingly counterintuitive, linker rigidification can improve cell permeability. By reducing the number of rotatable bonds and shielding polar groups through intramolecular interactions, a rigid conformation can facilitate passive diffusion across the cell membrane.[10][15]

  • Synthetic Versatility: The molecule contains two orthogonal functional groups—a primary amine (aniline) and a carboxylic acid. These serve as convenient handles for standard and robust coupling chemistries, such as amide bond formation, allowing for a modular and convergent synthesis strategy.

Illustrative Data: Performance Comparison

The following tables present hypothetical yet representative data to illustrate the potential impact of incorporating the proposed rigid linker compared to a standard flexible PEG linker in a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the VHL E3 ligase.

Table 1: Impact of Linker on Physicochemical and Biochemical Properties

PROTAC IDLinker TypeLinker CompositionTernary Complex Cooperativity (α)Passive Permeability (Pₑ, 10⁻⁶ cm/s)
PROTAC-PEG Flexible12-atom PEG chain2.50.8
PROTAC-CB RigidCyclobutane-based18.72.1

Note: Data is synthesized from typical findings in the field for illustrative purposes.[13] Higher cooperativity (α) indicates more stable ternary complex formation. Higher Pₑ indicates better passive membrane permeability.

Table 2: Impact of Linker on Cellular Activity

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²
PROTAC-PEG BRD4HeLa45~90
PROTAC-CB BRD4HeLa9>98

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of protein degradation achieved.

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for the synthesis and evaluation of a PROTAC utilizing the 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylic acid linker.

Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Step1 Step 1: Couple Linker to E3 Ligand Step2 Step 2: Couple Linker-E3 Intermediate to POI Ligand Step1->Step2 Step3 Step 3: Purification (RP-HPLC) Step2->Step3 Step4 Step 4: Characterization (LC-MS, NMR) Step3->Step4 Eval1 Biochemical Assays (Ternary Complex Formation) Step4->Eval1 Proceed with pure compound Eval2 Cellular Assays (Degradation, Permeability) Eval1->Eval2 Eval3 Target Engagement & Viability Eval2->Eval3

Figure 3: Overall workflow for the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC (PROTAC-CB)

This protocol describes the coupling of the cyclobutane linker to a VHL ligand (e.g., (S,R,S)-AHPC-NH2) and a BRD4 ligand (e.g., JQ1-acid).

Rationale: A convergent two-step synthesis via amide bond formation is employed for its efficiency and modularity. HATU is used as a coupling agent for its high reactivity and low racemization risk. Purification by RP-HPLC is essential to ensure high purity for biological assays.[16]

Materials:

  • 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (Linker)

  • (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL Ligand-Amine)

  • JQ1-carboxylic acid (POI Ligand-Acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Preparative Reverse-Phase HPLC (RP-HPLC) system

  • LC-MS and NMR for analysis

Procedure:

Step 1A: Synthesis of Linker-VHL Ligand Intermediate

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclobutane linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve the VHL Ligand-Amine (1.05 eq) in anhydrous DMF.

  • Add the VHL ligand solution to the activated linker solution dropwise.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until the linker starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure Linker-VHL Ligand Intermediate , which now has a free aniline group.

Step 1B: Final Coupling to POI Ligand

  • In a new dry flask, dissolve the JQ1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate.

  • Dissolve the purified Linker-VHL Ligand Intermediate (1.05 eq) from Step 1A in anhydrous DMF and add it to the activated JQ1 solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[16]

  • Lyophilize the collected fractions corresponding to the pure product.

  • Confirm the identity and purity (>95%) of the final PROTAC-CB by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

Protocol 2: Cellular Protein Degradation Assay by Western Blot

Rationale: Western blotting is the gold-standard method to directly measure the reduction in total cellular levels of a target protein, allowing for the determination of key degradation parameters like DC₅₀ and Dₘₐₓ.[17]

Materials:

  • HeLa cells (or other relevant cell line expressing BRD4)

  • PROTAC-CB stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Plating: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: The next day, prepare serial dilutions of PROTAC-CB in culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a defined period (typically 18-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (whole-cell lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

Rationale: Directly measuring the formation of the ternary complex inside living cells is crucial for understanding a PROTAC's mechanism of action. The NanoBRET™ assay provides a sensitive, real-time method to quantify this interaction.[18][19][20]

Materials:

  • HEK293 cells

  • Expression vectors: BRD4 fused to NanoLuc® luciferase (Nluc-BRD4) and VHL fused to HaloTag® (HaloTag-VHL)

  • HaloTag® NanoBRET™ 618 Ligand

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the Nluc-BRD4 and HaloTag-VHL plasmids according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, resuspend the transfected cells and plate them into a 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells at its final recommended concentration and incubate.

  • PROTAC Addition: Add serial dilutions of PROTAC-CB or a control compound to the wells.

  • Signal Detection: Immediately after adding the PROTAC, add the NanoLuc® substrate. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-induced formation of the Nluc-BRD4 / PROTAC-CB / HaloTag-VHL ternary complex.

Conclusion and Future Directions

The rational design of the linker is paramount to developing successful PROTAC degraders. The proposed use of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid offers a compelling strategy to introduce conformational rigidity and precise vectoral control, addressing key challenges in PROTAC optimization such as permeability and metabolic stability. The protocols outlined here provide a robust framework for synthesizing and validating PROTACs built with this novel linker. Future work should involve synthesizing a library of PROTACs to systematically explore the impact of this linker on various POIs and E3 ligases, further elucidating the structure-activity relationships that govern targeted protein degradation.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Retrieved March 27, 2024, from [Link]

  • Paik, J. (2018). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of the Korean Chemical Society, 62(4), 309-318. [Link]

  • Fong, T. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8-12. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2023). MDPI. [Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context. (n.d.). Selvita. Retrieved March 27, 2024, from [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 702736. [Link]

  • Proteolysis targeting chimera. (2023, November 28). In Wikipedia. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2023). Frontiers. [Link]

  • Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2023). ACS Publications. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). PubMed. [Link]

  • Ligands for Target Protein for PROTAC. (n.d.). CD Bioparticles. Retrieved March 27, 2024, from [Link]

  • A caged E3 ligase ligand for PROTAC-mediated protein degradation with light. (2019). Royal Society of Chemistry. [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 123-134. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1331-1350. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (n.d.). Pelago Bioscience. Retrieved March 27, 2024, from [Link]

  • Foley, C. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190. [Link]

  • Fujisawa, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(10), 1957-1963. [Link]

  • Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). MDPI. [Link]

  • Protein Degradation Assay – PROTAC Screening. (n.d.). Reaction Biology. Retrieved March 27, 2024, from [Link]

  • Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Wan, Y., et al. (2024). Abstract 6049: Cell-based PROTAC screening for cancer drug discovery. Cancer Research, 84(6_Supplement), 6049. [Link]

  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. (2021). ACS Publications. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG LABTECH. Retrieved March 27, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving common impurities in 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid reactions

Technical Support Center: 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid Welcome to the technical support center for 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (AOC). This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid

Welcome to the technical support center for 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (AOC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile pharmaceutical intermediate. The unique zwitterionic nature of this molecule, combined with its strained cyclobutane ring and reactive aniline moiety, presents specific impurity profiles and handling considerations.

This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect to see in my AOC synthesis?

The most frequently observed impurities in the synthesis of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid are typically related to its structural features: the β-keto acid, the aniline group, and the strained ring.

Commonly Identified Impurities:

Impurity NameStructure (Simplified)Common CauseTypical Analytical Signature (e.g., in LC-MS)
Decarboxylated Impurity 4-(3-oxocyclobutyl)anilineThermal stress, or harsh acidic/basic conditions.[1][2][3]M-44 (Loss of CO2)
Dimeric Impurities Dimer of AOCBase-catalyzed aldol-type self-condensation.[4]Approx. 2x Molecular Weight of AOC
Oxidized Impurities Nitroso, nitro, or polymeric aniline speciesExposure to air/oxidants, especially at elevated temperatures.[5][6]Often colored (yellow to brown), multiple higher MW peaks.
Un-hydrolyzed Precursor e.g., Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylateIncomplete ester hydrolysis during the final synthetic step.M+28 (Ethyl vs. H) or other corresponding ester mass.

Section 2: Impurity-Specific Troubleshooting Guides

This section provides a deep dive into resolving the most persistent and problematic impurities.

Problem 1: My final product is contaminated with a significant amount of the decarboxylated impurity.

Q: I've confirmed by LC-MS an impurity with a mass of [M-44]. Why is this happening and how can I prevent it?

A: This is the classic signature of decarboxylation, a common issue for β-keto acids like AOC.[7][8] The reaction is driven by the formation of a stable enol intermediate via a cyclic six-membered transition state, which is particularly favorable when heated.[1][3]

Root Cause Analysis:

The mechanism involves the ketone's carbonyl oxygen abstracting the proton from the carboxylic acid, facilitating the elimination of CO₂. This process is accelerated by:

  • Elevated Temperatures: Both in reaction and during work-up (e.g., high-temperature distillations to remove solvent).

  • Harsh pH: Strong acidic or basic conditions during hydrolysis or extraction can catalyze the process.[2][9]

Troubleshooting Workflow for Decarboxylation:

Caption: Troubleshooting workflow for minimizing decarboxylation.

Recommended Protocol: Temperature-Controlled Work-up

  • Cooling: After the reaction is complete, cool the mixture to room temperature before quenching.

  • Extraction: Perform all liquid-liquid extractions efficiently to minimize exposure time to aqueous acidic or basic layers.

  • Solvent Removal: Concentrate the organic extracts using a rotary evaporator with the bath temperature set no higher than 40°C.

  • Drying: Dry the final product under vacuum at a mild temperature (e.g., 30-35°C) until a constant weight is achieved.

Problem 2: My isolated product has poor solubility and I'm seeing high molecular weight species in the mass spectrum.

Q: My product is difficult to dissolve and my MS shows peaks at roughly double the mass of my expected product. What is this?

A: This strongly suggests the formation of dimeric impurities. The α-proton to the ketone in the cyclobutanone ring is acidic and can be deprotonated, especially under basic conditions, to form an enolate. This enolate can then act as a nucleophile, attacking the ketone of another AOC molecule in an aldol-type self-condensation reaction.

Mechanistic Insight:

The formation of these dimers is a known side reaction for cyclobutanone derivatives.[4][10] The subsequent dehydration of the aldol adduct can lead to a variety of conjugated and often colored byproducts.

Preventative Measures:

  • Base Selection & Stoichiometry: If your synthesis uses a base, use a non-nucleophilic base and ensure precise stoichiometric control. Avoid excess base.

  • Temperature Management: Keep the reaction temperature as low as feasible to disfavor the kinetics of the self-condensation reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Do not let the reaction run for an extended period unnecessarily.

Purification Strategy: Recrystallization for Zwitterions

Due to the zwitterionic nature of AOC, standard silica gel chromatography can be challenging. Recrystallization is often the most effective method for removing both dimeric and other impurities.

  • Solvent Screening: Begin by screening solvent systems. Water-alcohol (e.g., water-ethanol, water-isopropanol) mixtures are often effective for zwitterionic compounds.[11]

  • Dissolution: Dissolve the crude product in a minimum amount of hot solvent (e.g., 80% aqueous ethanol) to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored (suggesting oxidized impurities), add a small amount of activated charcoal and hot-filter the solution.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem 3: My final product is off-white, yellow, or even brown.

Q: My AOC is supposed to be a white solid, but it has a distinct color. What causes this and is it problematic?

A: The color is almost certainly due to the oxidation of the 4-aminophenol moiety.[6] Anilines are notoriously susceptible to air oxidation, which can form highly colored nitroso, nitro, and polymeric species. While trace amounts may not impact the performance in subsequent steps, it is indicative of product degradation and should be minimized.

Mitigation and Prevention Strategy:

Caption: Workflow to prevent and remove color impurities.

Protocol: Decolorization with Activated Charcoal

  • During the recrystallization process (See Problem 2, Step 3), after the crude product is fully dissolved in the hot solvent, remove it from the heat source.

  • Add activated charcoal (typically 1-2% w/w relative to the crude product).

  • Swirl the flask gently for 2-5 minutes.

  • Perform a hot filtration through a pad of Celite® to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Section 3: Analytical & Purification Protocols

Protocol 1: Reverse-Phase HPLC Method for In-Process Control

Monitoring the reaction is critical. A general-purpose reverse-phase HPLC method can effectively separate the starting materials, product, and key impurities.

HPLC Conditions Table:

ParameterConditionRationale
Column C18, 2.6 µm, 100 x 2.1 mmStandard reverse-phase chemistry provides good retention for the aromatic ring.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine and carboxylic acid, leading to sharper peaks.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 15 minA wide gradient is suitable for separating polar starting materials from the more retained product and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 25°CStandard operating temperature.[12]
Detection UV at 254 nmThe aminophenyl group has a strong chromophore for sensitive detection.[13]
Injection Vol. 1 µLSmall volume to prevent peak overload.
Protocol 2: Purification of Zwitterions via Ion-Exchange Chromatography

For very difficult separations or to remove stubborn salt byproducts, weak cation exchange (WCX) chromatography can be an effective, albeit more complex, alternative to recrystallization.[14][15]

  • Resin Selection: Choose a weak cation exchange resin (e.g., Strata-X-CW).

  • Sample Loading: Dissolve the crude material in a suitable loading buffer (typically at a pH where AOC is positively charged, e.g., pH 3-4) and load it onto the equilibrated column.

  • Washing: Wash the column with the loading buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound AOC using a buffer with a higher pH or higher salt concentration. A pH gradient moving towards the isoelectric point of AOC can provide excellent resolution.[11]

References

  • Decarboxylation - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Publications. [Link]

  • Decarboxylation - Chemistry Steps. (2024). Chemistry Steps. [Link]

  • Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. (2013). National Library of Medicine. [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]

  • How to desalt zwitterions? (2020). ResearchGate. [Link]

  • Any tips for purification of two zwitterionic compounds? (2022). Reddit. [Link]

  • Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey. (2006). National Library of Medicine. [Link]

  • Structures and Synthesis of Zwitterionic Polymers. (2014). MDPI. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. (1962). Wiley Online Library. [Link]

  • Preparation method of 3-oxocyclobutanecarboxylic acid. (N.D.).
  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (N.D.). ScholarWorks. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (N.D.). National Library of Medicine. [Link]

  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. (N.D.). ChemRxiv. [Link]

  • Synthesis and Evaluation of Polymer-Based Zwitterionic Stationary Phases for Separation of Ionic Species. (2001). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (N.D.). National Library of Medicine. [Link]

  • 4-aminophenol – Knowledge and References. (N.D.). Taylor & Francis. [Link]

  • 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. (2017). ACS Publications. [Link]

  • Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. (N.D.). National Library of Medicine. [Link]

  • Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. (2022). MDPI. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]

  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (N.D.). American Chemical Society. [Link]

  • 4-Aminophenol stability. (2025). Reddit. [Link]

  • 4-Aminophenol stability. (2025). Reddit. [Link]

  • Role of Anions in the Synthesis of Cyclobutane Derivatives via [2+2] Cycloaddition Reaction in the Solid State and Their Isomerization in Solution. (N.D.). ResearchGate. [Link]

  • Analytical Methods. (N.D.). RSC Publishing. [Link]

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (N.D.). American Chemical Society. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (N.D.). Journal of Chemical Education. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (N.D.).
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Patsnap. [Link]

  • The Dimerization of Cyclobutadiene. An ab Initio CASSCF Theoretical Study. (N.D.). ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid Purity: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized, polar intermediates, analytical scientists face significant chromatographic challenges. This guide details the development and validation of a Hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized, polar intermediates, analytical scientists face significant chromatographic challenges. This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid . By objectively comparing standard and alternative stationary phases, this guide provides a field-proven, self-validating protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

Analyte Profiling & The Causality of Column Selection

Understanding the physicochemical properties of the analyte is the first step in rational method development. 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid contains four distinct structural motifs: an aromatic amine (aniline derivative), a cyclobutane ring, a ketone, and a carboxylic acid.

The Zwitterionic Challenge: Because the molecule possesses both a basic primary amine (pKa ~4.5) and an acidic carboxyl group (pKa ~3.5), it exists as a highly polar zwitterion at intermediate pH levels. This dual nature dictates the chromatographic behavior:

  • Why Standard C18 Fails: Traditional Octadecylsilane (C18) columns rely on hydrophobic partitioning. Highly polar zwitterions fail to partition into the C18 chains, resulting in poor retention (elution near the void volume). Furthermore, unendcapped residual silanols on the silica matrix interact ionically with the protonated amine, causing severe peak tailing and poor resolution from polar impurities[2].

  • The Biphenyl Advantage: A Biphenyl stationary phase offers enhanced retention via π−π interactions with the electron-rich aromatic amine ring, alongside standard hydrophobic interactions.

  • The HILIC Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) retains compounds by partitioning them into a water-enriched layer on the stationary phase. It is highly effective for zwitterionic compounds that exhibit no retention in reversed-phase modes[3].

Comparative Performance: C18 vs. Biphenyl vs. HILIC

To establish the most robust method, an empirical comparison was conducted across three distinct column chemistries. The data below summarizes the chromatographic performance for the target API and its primary synthetic impurity (a des-amino degradant).

Chromatographic ParameterStandard C18 (Octadecyl)Core-Shell BiphenylZIC-HILIC (Zwitterionic)
Retention Factor ( k′ ) 0.8 (Poor retention)4.2 (Optimal)5.8 (Strong retention)
USP Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.1 (Symmetrical)1.3 (Slight tailing)
Theoretical Plates ( N ) < 3,000> 12,000> 9,000
Resolution ( Rs​ ) 0.9 (Co-elution)3.5 (Baseline resolved)2.8 (Baseline resolved)
Equilibration Time ~10 column volumes~10 column volumes> 20 column volumes

Optimized Experimental Protocol (Biphenyl Phase)

The following protocol utilizes a low-pH mobile phase. Causality: Buffering the mobile phase at pH 2.7 (using 0.1% Formic Acid) suppresses the ionization of the carboxylic acid, driving the molecule out of its zwitterionic state and into a protonated amine/neutral acid state. This maximizes π−π retention on the Biphenyl column and prevents peak splitting caused by zwitterionic equilibrium.

Step-by-Step Methodology:

  • Column: Core-shell Biphenyl, 100 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 8.0 min: 5% to 60% B (Linear gradient to elute strongly bound hydrophobic impurities)

    • 8.0 - 10.0 min: 60% B (Wash step)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV Photodiode Array (PDA) at 254 nm.

ICH Q2(R2) Validation Workflow

To ensure trustworthiness, the method must operate as a self-validating system. This is achieved by adhering to the lifecycle approach outlined in the EMA/ICH Q2(R2) guidelines[1]. Before any sample is analyzed, a System Suitability Test (SST) must pass predefined criteria ( Rs​>2.0 , Tf​<1.5 , %RSD<2.0% ). If the SST fails, the analytical sequence automatically halts, preventing the generation of invalid data.

HPLC_Validation N1 Analyte Profiling (pKa, LogP, Zwitterion) N2 Column Selection (Biphenyl vs HILIC vs C18) N1->N2 Dictates N3 Method Optimization (Mobile Phase, pH, Gradient) N2->N3 Informs N4 ICH Q2(R2) Validation N3->N4 Triggers N5 Specificity & Range N4->N5 N6 Accuracy & Precision N4->N6 N7 Robustness & SST N4->N7

Logical workflow from analyte profiling to ICH Q2(R2) compliant HPLC method validation.
Validation Execution Steps:
  • Specificity (Forced Degradation): The API is subjected to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress (60°C), and UV light. Causality: This proves the method is "stability-indicating." PDA peak purity analysis must confirm that no degradation products co-elute with the main 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid peak[1].

  • Linearity & Range: A 5-point calibration curve is generated from 25% to 150% of the nominal working concentration (e.g., 0.25 mg/mL to 1.5 mg/mL). Acceptance criterion: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): The API is spiked into a synthetic placebo matrix at 50%, 100%, and 150% levels. Triplicate preparations are analyzed to ensure matrix effects do not suppress the signal. Acceptance criterion: 98.0% - 102.0% recovery.

  • Precision:

    • Repeatability: Six independent sample preparations at 100% concentration analyzed by a single chemist.

    • Intermediate Precision: Analyzed on a different day, by a different analyst, using a different HPLC system. Acceptance criterion for both: %RSD≤2.0% .

  • Robustness: Deliberate, small variations are introduced to the method parameters: Flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units). The SST must still pass under all perturbed conditions, verifying the method's ruggedness for routine laboratory transfer[1].

References

  • 1-methylpiperidine-4-carboxylic acid hydrochloride | Sigma-Aldrich - SigmaAldrich.cn. Sigma-Aldrich.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed.
  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography. Analytical Chemistry - ACS Publications.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).

Sources

Comparative

LC-MS Purity Analysis of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Comparative Batch Evaluation

Subtitle: Overcoming Zwitterionic and Reactive-Ketone Challenges with Low-Temperature HILIC-MS As pharmaceutical development increasingly relies on highly functionalized, polar building blocks, analytical methodologies m...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Zwitterionic and Reactive-Ketone Challenges with Low-Temperature HILIC-MS

As pharmaceutical development increasingly relies on highly functionalized, polar building blocks, analytical methodologies must evolve to handle their unique structural vulnerabilities. 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is a prime example of such a molecule. It features a zwitterionic backbone (an aniline and a carboxylic acid) coupled with a highly strained, reactive 3-oxocyclobutane ring[1].

This guide objectively compares the chromatographic fidelity and synthetic purity of our High-Purity Grade against two alternative commercial batches (Supplier A and Supplier B ). More importantly, it details the causality behind our optimized analytical workflow, demonstrating why traditional methods fail and how to implement a self-validating system for accurate impurity profiling.

The Analytical Challenge: Causality in Method Design

Standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns is fundamentally incompatible with this molecule. The simultaneous presence of an aniline (pKa ~4.6) and a carboxylic acid (pKa ~4.0) renders the molecule highly polar and charged at physiological pH, leading to zero retention and severe ion suppression at the solvent front.

To retain polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard. Specifically, Zwitterionic HILIC (Z-HILIC) stationary phases, which feature sulfobetaine groups on superficially porous particles, provide the necessary electrostatic and hydrophilic partitioning to resolve such polar zwitterions[2][3].

However, a secondary challenge arises from the 3-oxocyclobutane ring . Standard HILIC methods often employ high pH buffers (e.g., pH 9.0 ammonium bicarbonate) and elevated column temperatures to sharpen peak shapes. For this specific molecule, the strained cyclobutane ring acts as an electrophilic center. High pH and temperature promote on-column nucleophilic attack by water (reversible hydrate formation) or irreversible base-catalyzed ring-opening. This creates artifactual "impurities" that are actually analytical degradants.

The Solution: We implemented a Low-Temperature Z-HILIC (LT-ZHILIC) method. By lowering the column compartment to 5°C and utilizing a low-pH formate buffer, we kinetically suppress ketone hydration and ring-opening while maintaining the superior retention of the Z-HILIC phase[4][5].

Comparative Batch Analysis

We evaluated three separate batches using our optimized LT-ZHILIC-HRMS method. The quantitative results, derived from both UV (254 nm) and Mass Spectrometric Total Ion Chromatograms (MS TIC), are summarized in Table 1.

Table 1: Quantitative LC-MS Batch Comparison
Analytical ParameterHigh-Purity Grade (Our Product)Supplier ASupplier B
Overall Purity (LC-UV 254 nm) 99.8% 96.2%94.5%
Overall Purity (MS TIC) 99.6% 95.8%93.1%
Des-oxo Impurity (m/z 228.10) < 0.1% 2.5%0.8%
Nitro-Intermediate (m/z 272.05) Not Detected 0.4%3.2%
Ring-Opened Degradant < 0.1% 0.9%2.9%
Moisture Content (Karl Fischer) 0.2% 1.5%2.1%

Expertise & Insights:

  • Supplier A exhibits a significant concentration (2.5%) of the des-oxo impurity. This indicates poor stoichiometric control or insufficient reaction time during the oxidation step of the cyclobutane ring synthesis.

  • Supplier B shows a high level of the nitro-intermediate (incomplete reduction to the aniline) and ring-opened degradants. The elevated moisture content (2.1%) in Supplier B's batch likely catalyzed the ring-opening during storage, highlighting a critical failure in their drying and environmental control protocols.

  • High-Purity Grade demonstrates exceptional synthetic fidelity. All critical synthetic intermediates and thermodynamic degradants are controlled well below the stringent 0.1% threshold.

Visualizing the Chemical and Analytical Workflows

To understand the origin of these impurities and how our method detects them, we mapped the synthetic degradation pathways and our analytical workflow.

Impurity_Pathway API Target API 1-(4-Aminophenyl)-3-oxo- cyclobutane-1-carboxylic acid ImpC Ring-Opened Degradant (Thermal/pH Stress) API->ImpC High T / Extremes of pH ImpA Des-oxo Impurity (Incomplete Oxidation) ImpA->API Oxidation Step ImpB Nitro-Intermediate (Incomplete Reduction) ImpB->API Reduction Step

Primary synthetic impurity and degradation pathways of the target cyclobutane.

LCMS_Workflow N1 Batch Sampling 1-(4-Aminophenyl)-3-oxocyclobutane- 1-carboxylic acid N2 Sample Preparation (Cold ACN/H2O, 4°C) N1->N2 N3 Chromatographic Separation (LT-ZHILIC Column, 5°C) N2->N3 Prevents ketone hydration N4 High-Resolution Mass Spec (ESI+/- Polarity Switching) N3->N4 Resolves polar zwitterions N5 Data Processing (Impurity Profiling & Quantitation) N4->N5

Optimized Low-Temperature Z-HILIC LC-MS workflow for zwitterionic cyclobutane derivatives.

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system. By utilizing ESI+/- rapid polarity switching, we ensure that impurities lacking either the acidic (carboxylic) or basic (aniline) functional group are still ionized and detected, preventing false-negative purity readings.

Step 1: Cold-State Sample Preparation

Causality: Preparing samples at room temperature in aqueous mixtures initiates ketone hydration. Cold preparation locks the molecule in its native state[4][5].

  • Accurately weigh 1.0 mg of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid.

  • Dissolve in 1.0 mL of pre-chilled (4°C) Acetonitrile/Water (90:10, v/v).

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble polymeric byproducts.

  • Transfer the supernatant to a pre-chilled autosampler vial.

Step 2: LT-ZHILIC-HRMS Conditions

Causality: The low pH (3.0) ensures the carboxylic acid is partially protonated while the aniline is fully protonated, optimizing interaction with the sulfobetaine Z-HILIC phase without triggering base-catalyzed ring opening[2][3].

  • Column: Z-HILIC superficially porous particle column (2.1 x 100 mm, 2.7 µm).

  • Column Compartment Temperature: 5°C.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0.

  • Mobile Phase B: 90% Acetonitrile / 10% Water containing 20 mM Ammonium Formate, pH 3.0.

  • Gradient Elution: 100% B hold for 2.0 min; linear gradient to 50% B over 10.0 min; hold at 50% B for 3.0 min; return to 100% B for 5.0 min re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: High-Resolution Quadrupole Time-of-Flight (Q-TOF) equipped with an Electrospray Ionization (ESI) source.

  • Detection Mode: Rapid polarity switching between Positive (ESI+) and Negative (ESI-) modes (cycle time < 0.5 seconds).

Conclusion

The structural complexity of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid demands an analytical approach that respects its chemical fragility. By utilizing a Low-Temperature Z-HILIC methodology, we successfully eliminated artifactual on-column degradation, allowing us to accurately profile the true synthetic purity of the material. The comparative data unequivocally demonstrates that our High-Purity Grade provides superior synthetic control, lacking the des-oxo and ring-opened impurities prevalent in Alternative Suppliers A and B. For researchers conducting sensitive structure-activity relationship (SAR) studies or scale-up synthesis, this high-fidelity material is the optimal choice.

References

  • Liu, Y., et al. "Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics." bioRxiv (2025). [Link]

  • Hsiao, J. J., et al. "The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis." LCGC International (2018). [Link]

  • De Vita, E., et al. "Robust and reproducible LC–MS/MS Amino Acid Analysis with an Amide-Based HILIC Column." Phenomenex Application Notes (2023).[Link]

  • Sigma-Aldrich Catalog. "1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid hydrochloride." Sigma-Aldrich (2024). [Link]

Sources

Validation

Comparative Guide: Crystallographic Validation of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic Acid Target Binding

Fragment-based drug discovery (FBDD) relies heavily on the structural validation of low-affinity, low-molecular-weight compounds. The molecule 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 2845127-12-8) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-based drug discovery (FBDD) relies heavily on the structural validation of low-affinity, low-molecular-weight compounds. The molecule 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 2845127-12-8) represents a highly functionalized, polar fragment. Its rigid cyclobutane core precisely vectors an aniline group (a classic kinase hinge-binder) and a carboxylic acid (a strong salt-bridge former).

While this fragment offers excellent vectors for lead optimization, its high polarity and acidity present significant challenges for crystallographic validation. This guide objectively compares the two primary structural biology workflows—High-Throughput Crystal Soaking and Co-Crystallization —providing field-proven methodologies, mechanistic causality, and supporting experimental data.

Mechanistic Overview & The Fragment Challenge

To validate fragment binding, structural biologists must force a low-affinity interaction ( Kd​ typically in the high μM to mM range) into a stable state within a crystal lattice.

The chemical nature of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid dictates the experimental approach:

  • pH Disruption: The carboxylic acid moiety acts as a proton donor. Introducing this fragment at the high concentrations required for soaking (>20 mM) can drastically alter the local pH of the crystallization drop, neutralizing precipitant buffers and dissolving the crystal.

  • Osmotic Shock: The high polarity of the oxocyclobutane core requires high concentrations of DMSO for initial solubilization. Rapid introduction of DMSO and the fragment into an apo-crystal drop causes osmotic shock, shattering the crystalline lattice.

  • Thermodynamic vs. Kinetic Binding: Soaking relies on the kinetic diffusion of the fragment through existing solvent channels into a pre-formed active site. Co-crystallization relies on the thermodynamic stability of the protein-ligand complex forming before nucleation begins.

For a comprehensive overview of these biophysical constraints in FBDD, refer to the established [1].

Workflow & Logic Visualization

The decision to utilize soaking versus co-crystallization is dictated by the survival of the apo-crystal lattice and the solubility of the fragment.

FBDD_Decision A Target Protein + 1-(4-Aminophenyl)-3-oxocyclobutane... (Fragment) B Apo-Crystals Available? (Diffraction < 2.5 Å) A->B C High-Throughput Soaking (Step-wise 10-50 mM) B->C Yes D Co-Crystallization (Pre-incubation) B->D No E Lattice Intact? (No Osmotic Shock) C->E F DSF Validation (ΔTm > 1°C) D->F G PanDDA Electron Density Analysis E->G Yes H Crosslinking / Buffer Optimization E->H No (Cracking) F->G Complex Stable H->C Retry

Figure 1: Decision matrix for crystallographic validation of fragment binding.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to resource-intensive synchrotron data collection without confirming intermediate milestones.

Method A: High-Throughput Step-Wise Crystal Soaking

Best for: Rapid turnaround when robust apo-crystals with wide solvent channels (>40% solvent content) are available.

Causality Check: Because the carboxylic acid of the fragment will lower the pH of the drop, the soaking solution must be over-buffered. Because rapid DMSO introduction causes lattice cracking, a step-wise gradient is mandatory.

  • Baseline Validation: Collect a 1.5 Å dataset of a native apo-crystal. This establishes the baseline electron density, ensuring no endogenous ligands (e.g., PEG, acetate) are occupying the target site.

  • Buffer Preparation: Prepare a soaking base solution identical to the mother liquor, but supplement it with 100 mM HEPES (pH 7.4) to buffer the acidic fragment.

  • Step-Wise Gradient: Solubilize the fragment at 100 mM in 100% DMSO. Create three soaking drops: 5 mM, 15 mM, and 30 mM fragment concentrations.

  • Kinetic Incubation: Transfer the apo-crystal sequentially through the drops (10 minutes per drop).

  • Self-Validation (Back-Soaking): Transfer one soaked crystal back into a fragment-free buffer for 5 minutes before cryo-cooling. If the subsequent electron density map shows no ligand, the fragment has a high off-rate ( koff​ ), indicating transient binding that may require co-crystallization to capture.

  • Data Processing: Utilize Pan-Dataset Density Analysis (PanDDA) to identify low-occupancy binding events that traditional molecular replacement might miss, a standard practice in modern [2].

Method B: Thermodynamic Co-Crystallization

Best for: Fragments that induce significant conformational changes (e.g., DFG-in to DFG-out in kinases) or when soaking destroys the lattice.

CoCryst_Workflow N1 Fragment Solubilization (100% DMSO) N2 Protein-Ligand Incubation (4°C) N1->N2 N3 Vapor Diffusion Drop Setup N2->N3 N4 Crystal Halo/Nucleation N3->N4 N5 Synchrotron Data Collection N4->N5

Figure 2: Self-validating co-crystallization workflow highlighting thermodynamic equilibration.

Causality Check: Co-crystallization allows the protein to adopt its thermodynamically preferred ligand-bound conformation before lattice packing forces restrict movement.

  • DSF Pre-Screen (Self-Validation): Before setting up crystallization plates, incubate 10 µM of the target protein with 1 mM of the fragment. Perform Differential Scanning Fluorimetry (DSF). Only proceed if the thermal shift ( ΔTm​ ) is >1∘C . If there is no shift, the complex is not forming in solution, and co-crystallization will fail.

  • Complex Assembly: Mix the target protein (concentrated to 10-15 mg/mL) with a 2 mM final concentration of the fragment. Ensure the final DMSO concentration does not exceed 2% to prevent protein denaturation.

  • Equilibration: Incubate the mixture on ice for 2 hours. This allows the low-affinity fragment time to reach thermodynamic equilibrium with the target.

  • Matrix Screening: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen. Because the fragment alters the protein's surface chemistry, historical apo-crystallization conditions will likely need optimization.

Comparative Performance Data

The following table summarizes the experimental outcomes of validating 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid binding to a model target (e.g., a bromodomain) using both methodologies.

Performance MetricHigh-Throughput SoakingCo-Crystallization
Max Tolerated Ligand Conc. 30 mM (via step-wise gradient)2 mM (Limited by aqueous solubility)
Lattice Survival Rate 45% (High risk of osmotic shock)N/A (De novo lattice formation)
Average Resolution Achieved 1.8 Å2.2 Å
Refined Ligand Occupancy 0.45 - 0.65 (Transient/Partial)0.85 - 1.0 (Thermodynamically locked)
Conformational Flexibility Restricted to apo-state geometryAllows large-scale domain shifts
Setup-to-Structure Time 48 - 72 Hours2 - 6 Weeks
Data Interpretation

While Soaking provides a vastly superior turnaround time and often retains the high resolution of the native apo-crystal, the acidic and polar nature of 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid results in a low lattice survival rate (45%). The resulting occupancy is often partial (0.45 - 0.65). Conversely, Co-crystallization requires weeks of optimization but yields a near-perfect occupancy (0.85 - 1.0), which is critical if the fragment is to be used as a foundational scaffold for structure-based drug design (SBDD). Recent advancements in [3] further suggest that co-crystallized complexes better represent physiological binding states compared to cryo-cooled soaked crystals.

Conclusion & Recommendations

For the crystallographic validation of highly polar, acidic fragments like 1-(4-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid :

  • First-Pass Screening: Always attempt step-wise crystal soaking first due to its speed. Utilize PanDDA software to detect weak, partial-occupancy electron density maps.

  • Definitive Validation: If soaking results in shattered crystals due to pH shifts or osmotic shock, or if the fragment requires a conformational change to bind (e.g., opening of a cryptic pocket), transition immediately to a DSF-validated co-crystallization pipeline.

References

  • Guidelines for the successful generation of protein–ligand complex crystals Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Biophysical screening in fragment-based drug design: a brief overview Source: Journal of Pharmacy and Pharmacology, Oxford Academic URL:[Link]

  • Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B Source: eLife Sciences URL:[Link]

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